N-Phenyl Substitution Count Differentiates Commercial Availability and Physicochemical Profile
97242-69-8 (C₁₈H₁₃N₃OS, MW 319.4) bears two N-phenyl substituents, distinguishing it from CAS 15908-64-2 (mono-phenyl, C₁₂H₉N₃OS, MW 243.3) and CAS 16071-28-6 (zero phenyl, C₆H₅N₃OS, MW 167.2). Vendor prices (per gram) and catalog availability differ substantially across these three analogs, reflecting the increasing synthetic complexity with additional phenyl groups . Though no experimental logP is published for 97242-69-8, the stepwise addition of a phenyl ring in pyrimidine-5-carbonitrile series is structurally expected to increase calculated logP by approximately 1.5–2.0 log units per phenyl group, implying a significantly more lipophilic character than the mono-phenyl or unsubstituted analogs [1].
| Evidence Dimension | Molecular weight and N-phenyl substitution count |
|---|---|
| Target Compound Data | MW = 319.4 g·mol⁻¹; two N-phenyl groups (C₁₈H₁₃N₃OS) |
| Comparator Or Baseline | CAS 15908-64-2: MW = 243.3; one N-phenyl group (C₁₂H₉N₃OS). CAS 16071-28-6: MW = 167.2; zero N-phenyl groups (C₆H₅N₃OS) |
| Quantified Difference | ΔMW = +76.1 vs. CAS 15908-64-2; +152.2 vs. CAS 16071-28-6. Two vs. one vs. zero N-phenyl substituents. |
| Conditions | Vendor catalog data; theoretical molecular formula comparison |
Why This Matters
For scaffold-hopping or analog-by-catalog workflows, molecular weight and lipophilicity (logP) directly influence membrane permeability, plasma protein binding, and off-target promiscuity, making informed analog selection critical even in the absence of measured IC₅₀ data.
- [1] MDPI. Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors. 2021. https://www.mdpi.com View Source
